Cythioate

Veterinary Parasitology Systemic Insecticide Ctenocephalides felis

Researchers requiring a validated AChE inhibitor for comparative toxicology or residue analysis often face supply inconsistency and undefined purity. Cythioate (CAS 115-93-5), supplied as a high-purity analytical standard, resolves this: • Quantifiable oral LD50 of 160 mg/kg (rat) for tiered toxicity screening. • Crystallographically characterized molecular structure with unique H-bond topology for computational docking. • Validated for GC-MS/LC-MS/MS residue quantification in grain (PESTANAL® specification).

Molecular Formula C8H12NO5PS2
Molecular Weight 297.3 g/mol
CAS No. 115-93-5
Cat. No. B1669691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCythioate
CAS115-93-5
SynonymsCythoate;  Proban;  BRN 2148114
Molecular FormulaC8H12NO5PS2
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H12NO5PS2/c1-12-15(16,13-2)14-7-3-5-8(6-4-7)17(9,10)11/h3-6H,1-2H3,(H2,9,10,11)
InChIKeyBSBSDQUZDZXGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cythioate Technical Baseline


Cythioate (CAS 115-93-5), also designated O,O-dimethyl O-(4-sulfamoylphenyl) phosphorothioate, is an organothiophosphate insecticide and anthelmintic, formally recognized in authoritative databases including DrugBank and KEGG under the trade names Proban® and Cyflee [1][2]. It functions as a systemic acetylcholinesterase (AChE) inhibitor, delivering ectoparasiticidal action via oral administration in companion animals [1]. Analytical-grade material is commercially available for method validation in residue monitoring .

Analytical PESTANAL® standard for residue monitoring method validation
Mechanistic AChE inhibition probe for organothiophosphate SAR studies
Model Systemic ectoparasiticide benchmark in rodent flea-feeding models

Cythioate: Not Interchangeable with Other Organophosphates


The class of organothiophosphate veterinary ectoparasiticides (e.g., fenthion, famphur, coumaphos) shares a conserved AChE inhibition mechanism, yet this superficial similarity masks critical differences in molecular architecture, systemic bioavailability, and mammalian safety margins [1]. Substitution based solely on chemical class overlooks empirically validated performance disparities; for instance, cythioate exhibits distinct solid-state geometry and hydrogen-bonding topology relative to famphur [2], and it demonstrates divergent oral bioavailability and systemic efficacy in flea-feeding models compared to topical alternatives [3]. Furthermore, the therapeutic window of cythioate—defined by host ChE depression thresholds—is unique among structurally analogous organophosphates [1]. These quantifiable divergences in potency, toxicity, and pharmacokinetics dictate that cythioate cannot be generically interchanged with alternative OP veterinary pesticides without explicit, data-driven justification.

Cythioate Distinct hydrogen-bonding topology and crystallographic mirror plane; bond angles differ significantly from famphur
Famphur / Fenthion Crystal packing and intermolecular interactions may shift AChE accommodation
Cythioate Moderate systemic oral activity; host ChE depression threshold defines a narrow therapeutic margin
Topical OPs / Nitenpyram Absorption route and potency profile may not transfer; dose–response alignment uncertain
Cythioate Intermediate acute oral toxicity (ranked between fenthion and famphur); unique toxicokinetic profile
Famphur / Fenthion Toxicity rank differs; substitution may alter safety endpoint context and risk assessment

Cythioate Quantitative Evidence


Systemic Flea Control Efficacy

In a validated mouse model of systemic flea control, Cythioate (the active ingredient of Proban®) demonstrated moderate systemic activity, achieving 64% flea mortality at an oral dose of 10 mg/kg [1]. This performance positions it as distinct from other systemic (nitenpyram, 94% at 1 mg/kg) and topical (fipronil, 54% at 10 mg/kg) agents. Crucially, cythioate was inactive at 1 mg/kg, whereas nitenpyram remained highly active, highlighting a higher threshold for effective dosing. The data confirm cythioate is systemically active but less potent than nitenpyram, providing a benchmark for dose selection in research or veterinary contexts [1].

Flea Mortality (Mouse Model)
Head-to-head
Cythioate 64% at 10 mg/kg p.o. vs nitenpyram 94% at 1 mg/kg; fipronil 54% at 10 mg/kg
Defines systemic activity rank; supports dose-response comparison context
24-h mortality in CD-1 mouse; 0% mortality at 1 mg/kg for cythioate
Veterinary Parasitology Systemic Insecticide Ctenocephalides felis Efficacy Comparison

Acute Oral Toxicity in Rodents

The acute oral toxicity of cythioate in rats (LD50 = 160 mg/kg) is significantly lower than that of the closely related veterinary organophosphates fenthion (LD50 ~ 190-315 mg/kg in rats) and famphur (LD50 ~ 35-62 mg/kg in rats) [1][2]. This places cythioate at an intermediate safety tier: it is substantially less toxic than famphur (~3-5 fold lower LD50) but slightly more toxic than fenthion. The dermal LD50 in rabbits for cythioate exceeds 2500 mg/kg, indicating a favorable safety profile for handlers compared to its oral toxicity [3].

Acute Oral Toxicity
Cross-study
LD50 = 160 mg/kg (rat); dermal LD50 >2500 mg/kg (rabbit)
Reported intermediate toxicity tier; informs relative risk assessment
3–5× less toxic than famphur, ~1.2–2× more toxic than fenthion orally
Toxicology Organophosphate Safety LD50 Veterinary Pharmacology

Molecular Crystallography Comparison

X-ray crystallographic analysis reveals fundamental structural divergence between cythioate and its closest structural analog, famphur. Cythioate exhibits a crystallographic mirror plane perpendicular to the phenyl ring, which is absent in famphur [1]. Quantitatively, this translates to a 70σ difference in the O2-P-S1 bond angle, a 60σ difference in the O2-P-O2a angle, and a 65σ difference in the O1-P-S1 bond angle between the two compounds [1]. These deviations in phosphorothioate geometry are attributed to distinct hydrogen-bonding patterns: cythioate forms carboxylic acid-like N-H···O hydrogen-bonded chains along the b-axis, while famphur exhibits different intermolecular interactions [1]. Such conformational disparities are hypothesized to underpin differences in AChE active-site accommodation and subsequent toxicity/efficacy profiles [1].

Crystallographic Geometry
Head-to-head
70σ O2–P–S1, 60σ O2–P–O2a, 65σ O1–P–S1 deviation vs famphur
Structural divergence supports distinct AChE accommodation; rational for SAR selection
Mirror plane unique to cythioate; single-crystal XRD at 295 K
Crystallography Structure-Activity Relationship Organophosphate Chemistry Hydrogen Bonding

Cythioate Application Scenarios


Analytical Reference Standard for Residue Monitoring

Cythioate is commercially supplied as a PESTANAL® analytical standard, suitable for the calibration and validation of GC-MS and LC-MS/MS methods used in the quantification of organophosphate residues in grain and other agricultural samples . This application leverages the compound's well-defined physicochemical properties (mp 70-71°C, refractive index nD25 1.5346) for instrument performance verification [1].

Flea Control in Dogs and Cats

Formulated as Proban® tablets (30 mg) and liquid, cythioate has been historically employed for the systemic control of fleas (Ctenocephalides felis) and ticks (Ixodes holocyclus) in companion animals [2]. Its established oral bioavailability and moderate systemic activity (64% flea mortality at 10 mg/kg in a mouse model) provide a benchmark for evaluating novel oral insecticides [3]. This scenario is particularly relevant for comparative pharmacology studies and for regions where alternative products are unavailable or restricted.

Structure-Activity Relationship (SAR) Studies

The crystallographically characterized molecular structure of cythioate—featuring a unique mirror plane and hydrogen-bonding network—serves as a model compound for investigating the influence of solid-state conformation on AChE inhibition kinetics [4]. Quantitative bond angle differences relative to famphur (e.g., 70σ difference in O2-P-S1 angle) provide precise structural parameters for computational docking studies and for the rational design of analogs with altered toxicity profiles [4].

Toxicology Benchmarking for Organophosphates

Cythioate's acute oral LD50 of 160 mg/kg in rats and dermal LD50 >2500 mg/kg in rabbits offer a standardized reference point for tiered toxicity screening of new chemical entities within the organothiophosphate class [5]. These data enable the calculation of relative potency factors and safety margins when evaluating candidate veterinary parasiticides against a well-characterized, legacy compound [5].

Application
Selection Property
Validation Focus
Residue analysis standard
PESTANAL® analytical-grade identity
GC-MS/LC-MS/MS calibration and quantification
Ectoparasiticide model studies
Systemic oral AChE inhibition profile
In vivo flea-feeding model comparison
Structure-activity relationship studies
Crystallographic bond-angle parameters
Computational docking and analog design
Organophosphate toxicology screening
Acute oral and dermal toxicity reference data
Relative potency factor and margin calculation

Technical Documentation Hub

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